molecular formula C19H18N2O6S2 B4668484 6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4668484
M. Wt: 434.5 g/mol
InChI Key: YDSYHZIGQNPHIS-UHFFFAOYSA-N
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Description

6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with carboxylic acid and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting with a thiophene precursor, the methoxycarbonyl group is introduced via esterification.

    Carbamoylation: The thiophene derivative undergoes carbamoylation to introduce the carbamoyl groups.

    Cyclohexene ring formation: The cyclohexene ring is synthesized separately and then functionalized with a carboxylic acid group.

    Coupling reaction: The thiophene derivatives are coupled with the cyclohexene derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Industrial Applications: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.

    Materials Science: Its electronic properties are influenced by the conjugated thiophene rings, which facilitate electron transport.

Comparison with Similar Compounds

Similar Compounds

    6-[(3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but with phenyl rings instead of thiophene rings.

    6-[(3-{[3-(Methoxycarbonyl)furan-2-yl]carbamoyl}furan-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but with furan rings instead of thiophene rings.

Uniqueness

The presence of thiophene rings in 6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid imparts unique electronic properties, making it particularly useful in materials science and electronic applications. Its structure also allows for diverse chemical modifications, enhancing its potential in medicinal chemistry.

Properties

IUPAC Name

6-[[3-[(3-methoxycarbonylthiophen-2-yl)carbamoyl]thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-27-19(26)13-7-9-29-17(13)21-15(23)12-6-8-28-16(12)20-14(22)10-4-2-3-5-11(10)18(24)25/h2-3,6-11H,4-5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSYHZIGQNPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC=C2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

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